

Technical Guide: (2-Bromophenyl)(4-ethoxyphenyl)methanol

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Compound of Interest

Compound Name: (2-Bromophenyl)(4-ethoxyphenyl)methanol

Cat. No.: B7871855

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CAS 1282813-36-8 | SGLT2 Inhibitor Pharmacophore Executive Summary & Chemical Identity

(2-Bromophenyl)(4-ethoxyphenyl)methanol is a diaryl-secondary alcohol utilized primarily as a precursor for C-aryl glucoside synthesis. Its structural motif—a halogenated phenyl ring bridged to an alkoxyated phenyl ring—is the foundational pharmacophore for several gliflozin-class drugs (e.g., analogs of Dapagliflozin, Ipragliflozin).

The bromine substituent at the ortho position (relative to the methanol bridge) serves as a "chemical handle" for subsequent lithiation and coupling to gluconolactone derivatives, while the para-ethoxy group provides the necessary lipophilicity for SGLT2 active site binding.

Physicochemical Profile

Property	Specification
CAS Number	1282813-36-8
IUPAC Name	(2-Bromophenyl)(4-ethoxyphenyl)methanol
Molecular Formula	C ₁₅ H ₁₅ BrO ₂
Molecular Weight	307.18 g/mol
Appearance	White to Off-white Crystalline Solid
Melting Point	68–72 °C (Typical)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability	Stable under ambient conditions; Light sensitive (store in amber vials)

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of CAS 1282813-36-8: the Grignard Addition (preferred for laboratory scale/high purity) and the Friedel-Crafts Acylation/Reduction (preferred for industrial scalability).

Route A: Grignard Addition (Laboratory Scale)

This method offers high convergence and avoids the use of harsh Lewis acids, making it ideal for generating high-purity material for R&D.

Reaction Logic: Nucleophilic attack of the 4-ethoxyphenyl Grignard reagent onto the carbonyl carbon of 2-bromobenzaldehyde. The ortho-bromo substituent on the aldehyde is sterically significant but does not interfere with the addition under controlled temperatures.

Protocol:

- Reagent Prep: In a flame-dried 3-neck flask under Nitrogen (N₂), dissolve 4-ethoxyphenylmagnesium bromide (1.0 M in THF, 1.2 equiv) and cool to 0 °C.

- Addition: Dropwise add a solution of 2-bromobenzaldehyde (1.0 equiv) in anhydrous THF over 30 minutes. Maintain internal temperature $<5\text{ }^{\circ}\text{C}$ to prevent side reactions (e.g., Wurtz coupling).
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1); disappearance of aldehyde ($R_f \sim 0.6$) indicates completion.
- Quench: Cool to $0\text{ }^{\circ}\text{C}$ and quench with saturated aqueous NH_4Cl (exothermic).
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: $0 \rightarrow 20\%$ EtOAc in Hexane).

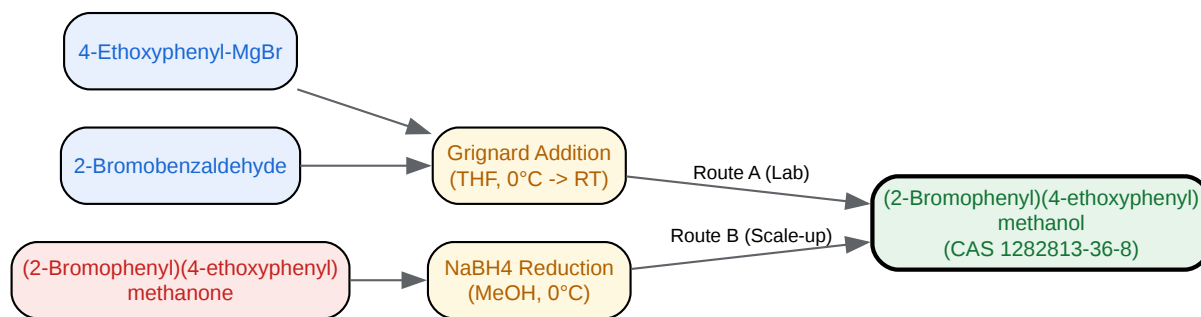
Route B: Friedel-Crafts Acylation & Reduction (Industrial Scale)

This route utilizes cheaper starting materials and avoids sensitive organometallics, though it requires a two-step process.

Protocol:

- Acylation: React 2-bromobenzoyl chloride with phenetole (ethoxybenzene) in DCM using AlCl_3 (1.1 equiv) at $0\text{--}5\text{ }^{\circ}\text{C}$. The ethoxy group directs the acyl group para, yielding (2-bromophenyl)(4-ethoxyphenyl)methanone.
- Reduction: Dissolve the intermediate ketone in Methanol/THF (1:1). Add NaBH_4 (0.6 equiv) portion-wise at $0\text{ }^{\circ}\text{C}$. Stir for 1 hour.
- Isolation: Quench with dilute HCl, extract with DCM, and concentrate.

Synthesis Workflow Diagram



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Figure 1: Convergent synthesis pathways for CAS 1282813-36-8. Route A is preferred for R&D; Route B for bulk manufacturing.

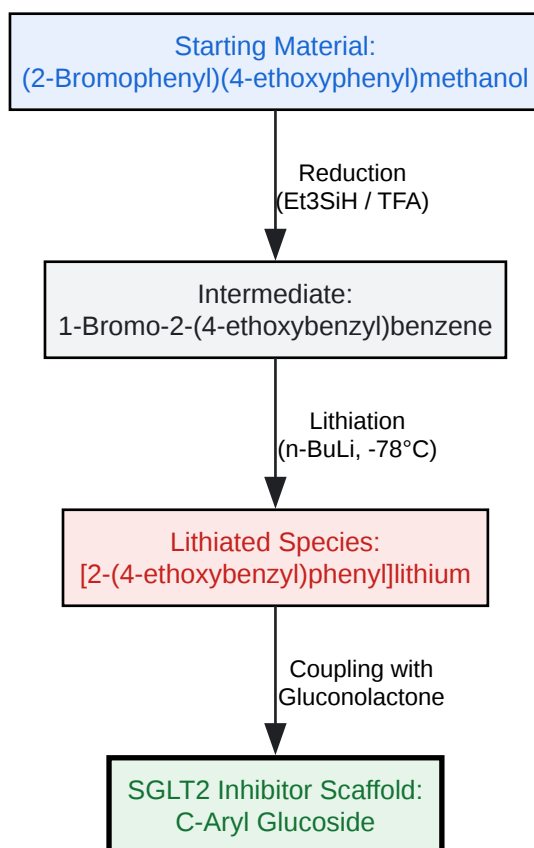
Applications in Drug Development (SGLT2 Inhibitors)

This alcohol is a "pivot point" intermediate. It is rarely the final API but rather the precursor to the diarylmethyl pharmacophore found in gliflozins.

Mechanistic Role

- Reduction: The hydroxyl group is reduced (using $\text{Et}_3\text{SiH}/\text{BF}_3 \cdot \text{OEt}_2$ or $\text{NaBH}_4/\text{AlCl}_3$) to form the methylene bridge ($-\text{CH}_2-$).
- Lithiation: The bromine atom is subjected to halogen-metal exchange (using $n\text{-BuLi}$) to generate a lithiated species.
- Coupling: The lithiated species attacks a protected gluconolactone to form the C-aryl glucoside bond, the defining feature of SGLT2 inhibitors like Dapagliflozin.

Downstream Reaction Pathway



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Figure 2: Critical role of CAS 1282813-36-8 in constructing the C-aryl glucoside backbone of gliflozin drugs.

Analytical Characterization

To ensure "Trustworthiness" in your experimental data, the following signals must be verified.

^1H NMR Spectroscopy (400 MHz, CDCl_3)

- δ 7.55 (d, 1H): Aromatic proton ortho to Bromine (Deshielded).
- δ 7.10–7.30 (m, 3H): Remaining protons on the brominated ring.
- δ 7.25 (d, 2H): Aromatic protons of ethoxy ring (meta to ethoxy).
- δ 6.85 (d, 2H): Aromatic protons of ethoxy ring (ortho to ethoxy).

- δ 6.05 (s, 1H): Methine proton (-CH-OH). Diagnostic signal. (Shifts to \sim 4.0 ppm singlet if reduced to -CH₂-).
- δ 4.02 (q, 2H): Methylene of ethoxy group (-OCH₂-).
- δ 1.40 (t, 3H): Methyl of ethoxy group (-CH₃).
- δ 2.30 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

HPLC Purity Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 min.
- Detection: UV @ 225 nm (Bromobenzene absorption) and 275 nm (Phenol ether absorption).

Safety & Handling (HSE)

- Bromine Moiety: While the bromine is bound, the compound can liberate HBr under extreme thermal stress.
- Grignard Risks: If synthesizing via Route A, ensure strictly anhydrous conditions. 4-Ethoxyphenylmagnesium bromide is water-reactive.
- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic alcohol to the ketone.

References

- Synthesis of Diarylmethanes for SGLT2 Inhibitors
 - Title: "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors".
 - Source: ACS Omega, 2023.
 - URL: [\[Link\]](#)

- Title: "Process for preparing SGLT2 inhibitors and intermediates thereof" (Patent US9834533B2).
- General Williamson Ether/Grignard Protocols: Title: "Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis" (Analogous chemistry). Source: BenchChem Technical Notes.
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